![molecular formula C28H32Cl2N4O B560290 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SB 277011A 是一种高度选择性的多巴胺 D3 受体拮抗剂。它已广泛研究用于治疗成瘾和其他神经精神疾病的潜在治疗应用。 该化合物对多巴胺 D3 受体具有高亲和力,对其他受体亚型具有显著的选择性 .
准备方法
合成路线和反应条件
SB 277011A 可以通过涉及形成关键中间体的多步过程合成。合成路线通常包括以下步骤:
异喹啉中间体的形成: 此步骤涉及将合适的先驱体环化以形成异喹啉环体系。
腈基的引入: 腈基是通过亲核取代反应引入的。
最终产物的形成: 最后一步涉及将异喹啉中间体与合适的胺偶联以形成 SB 277011A
工业生产方法
SB 277011A 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效的纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
SB 277011A 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 还原反应可用于修饰分子中的腈基或其他官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 卤代烷和酰氯等试剂用于取代反应
主要产物
科学研究应用
Chemical Characteristics
- IUPAC Name : N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; dihydrochloride
- Molecular Formula : C28H30Cl2N4O
- Molecular Weight : 511.491 g/mol
- CAS Number : 1226917-67-4
Structural Features
The compound features a quinoline core linked to a cyclohexyl group and a cyano-substituted tetrahydroisoquinoline moiety. This unique structure enables its selective interaction with dopamine receptors, particularly D3 receptors, which are implicated in various neurological conditions.
Neuropharmacology
-
Dopamine D3 Receptor Antagonism :
- SB 277011A acts as a selective antagonist of the dopamine D3 receptor with a pKi value of 7.95, demonstrating over 100-fold selectivity over D2 receptors. This selectivity is crucial for studying the role of D3 receptors in neuropsychiatric disorders such as schizophrenia and drug addiction.
- Potential Treatment for Substance Use Disorders :
-
Allosteric Modulation :
- The compound has been shown to exhibit allosteric modulation of dopamine receptors, allowing it to fine-tune receptor activity without direct competition with dopamine itself. This property may lead to reduced side effects compared to conventional treatments.
Oncology
- Anticancer Activity :
- Mechanism of Action :
Study on Dopamine Receptor Modulation
In a study published in Journal of Medicinal Chemistry, researchers explored the structural basis of partial agonism at the D3 receptor using SB 277011A as a reference compound. The findings suggest that selective antagonism at the D3 receptor could be leveraged to develop new treatments for addiction and other neuropsychiatric disorders .
Anticancer Research
Recent investigations into quinoline-based compounds have underscored their potential in cancer therapy. Studies indicate that these compounds can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . Further research is needed to elucidate the specific mechanisms through which SB 277011A exerts its anticancer effects.
作用机制
SB 277011A 通过选择性地结合并拮抗多巴胺 D3 受体发挥作用。该受体主要位于大脑的奖赏和强化过程所涉及的中脑边缘通路。 通过阻断多巴胺 D3 受体,SB 277011A 减少了尼古丁和可卡因等成瘾物质的强化作用,从而有助于防止成瘾者复发 .
相似化合物的比较
类似化合物
BP 897: 多巴胺 D3 受体的部分激动剂。
S 33084: 另一种选择性的多巴胺 D3 受体拮抗剂。
SB 269970: 一种选择性的血清素受体拮抗剂,对多巴胺受体也具有一定的亲和力
独特性
SB 277011A 的独特性在于其对多巴胺 D3 受体具有高选择性和亲和力,在其他受体亚型中活性最小。 这种选择性使其成为研究多巴胺 D3 受体在各种生理和病理过程中的特定作用的有价值工具 .
常见问题
Basic Questions
Q. Q1. What are the primary analytical techniques for confirming the molecular structure of this compound?
Methodological Answer: To confirm the structure, researchers should employ:
- Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H) and carbons (¹³C) to verify substituent positions (e.g., cyclohexyl, isoquinoline, and quinoline moieties). Anomalies in aromatic proton splitting patterns may indicate steric hindrance or electronic effects .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., via ESI+ or MALDI-TOF) with ppm-level mass accuracy to confirm the dihydrochloride salt form .
- X-ray Crystallography: For crystalline derivatives, determine bond angles and spatial arrangement of substituents, especially to resolve stereochemistry in the cyclohexyl group .
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods with ≥0.5 m/s airflow .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
- Storage: Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano group .
Advanced Research Questions
Q. Q3. How can researchers optimize synthetic routes to improve yield and purity?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:
- Factors: Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%).
- Response Variables: Yield (%) and HPLC purity (≥95%).
Table 1: Example DoE Results for Amide Coupling Step
Condition | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | 1 | DMF | 62 | 91 |
2 | 3 | THF | 78 | 95 |
3 | 5 | DMF | 85 | 97 |
Optimal conditions (Entry 3) prioritize high catalyst loading in polar aprotic solvents. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. Q4. How can computational modeling resolve contradictions in predicted vs. observed bioactivity data?
Methodological Answer: Discrepancies between in silico predictions (e.g., molecular docking) and in vitro assays may arise from:
- Solvent Effects: Use COSMO-RS simulations to account for solvation free energy differences in biological buffers .
- Conformational Flexibility: Perform molecular dynamics (MD) simulations (10–100 ns) to assess ligand-receptor binding stability under physiological pH and temperature .
- Protonation States: Predict dominant ionization states at pH 7.4 using pKa calculators (e.g., MarvinSuite) to refine docking scores .
Example Workflow:
Dock the compound into a target protein (e.g., kinase) using AutoDock Vina.
Compare binding poses with experimental IC₅₀ values.
Reconcile outliers by simulating explicit water models in GROMACS .
Q. Q5. What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
- Crystallization Control: Use seed crystals and anti-solvent gradients (e.g., ethanol/water) to ensure consistent particle size distribution (PSD) for bioavailability studies .
- Stability Studies: Accelerate degradation under ICH Q1A conditions (40°C/75% RH for 6 months) to identify hygroscopicity or photodegradation pathways .
Q. Q6. How can researchers validate target engagement in cellular assays despite low solubility?
Methodological Answer:
- Solubility Enhancement: Prepare stock solutions in DMSO with ≤0.1% final concentration. Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles for in vitro delivery .
- Orthogonal Assays: Combine fluorescence polarization (binding) with cellular thermal shift assays (CETSA) to confirm target engagement independently of solubility .
- Negative Controls: Include structurally analogous inactive compounds (Table 2) to rule out off-target effects.
Table 2: Structural Analogs for Validation
Compound | Key Modification | Bioactivity (IC₅₀, nM) |
---|---|---|
Target Compound | None | 12 ± 2 |
Analog A (N-desethyl) | Ethyl → H on quinoline | >1000 |
Analog B (Cyano → Nitrile) | Cyano → NO₂ on isoquinoline | 450 ± 45 |
Q. Q7. What statistical methods address contradictory results in dose-response studies?
Methodological Answer:
- Bootstrap Resampling: Generate 95% confidence intervals for EC₅₀ values to assess overlap between replicates .
- Hill Slope Analysis: Use nonlinear regression (GraphPad Prism) to detect cooperative binding (slope >1) or antagonism (slope <1) .
- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude aberrant data points from high-throughput screening .
属性
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOTGUXSPDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。